oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol is a complex organic compound that features a trifluoromethyl group attached to a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol typically involves multiple steps. One common route includes the alkylation of a phenothiazine derivative with a trifluoromethyl group, followed by the introduction of a propyl chain. The final steps involve the formation of the pyrido[1,2-a]pyrazin ring system and the attachment of the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and phenothiazine moiety play crucial roles in its activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
- Fluphenazine S-Oxide
Uniqueness
Oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol is unique due to its specific combination of functional groups and ring systems
Properties
CAS No. |
33492-22-7 |
---|---|
Molecular Formula |
C29H34F3N3O9S |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol |
InChI |
InChI=1S/C25H30F3N3OS.2C2H2O4/c26-25(27,28)18-9-10-24-22(15-18)31(21-7-1-2-8-23(21)33-24)12-4-11-29-13-14-30-19(16-29)5-3-6-20(30)17-32;2*3-1(4)2(5)6/h1-2,7-10,15,19-20,32H,3-6,11-14,16-17H2;2*(H,3,4)(H,5,6) |
InChI Key |
GUUFUEASISQVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C(C1)CO)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.